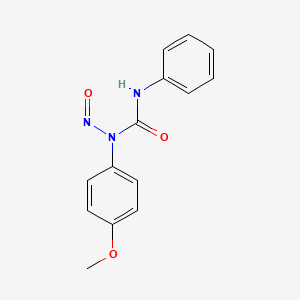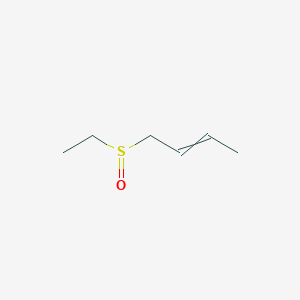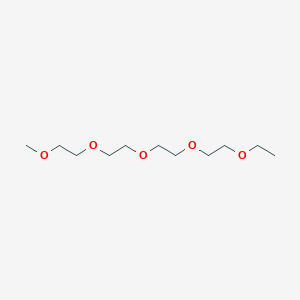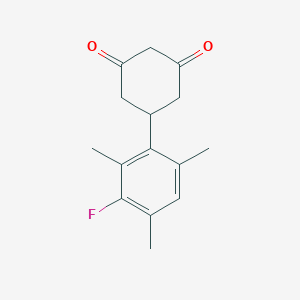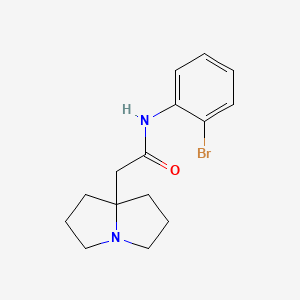![molecular formula C15H35P7 B14389444 2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane CAS No. 87922-37-0](/img/structure/B14389444.png)
2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane is a chemical compound characterized by its unique bicyclic structure. This compound belongs to the class of bicyclo[2.2.1]heptanes, which are known for their distinctive ring systems and diverse chemical properties .
Preparation Methods
The synthesis of 2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane involves several steps. One common method includes the reaction of appropriate phosphine precursors with isopropyl groups under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve large-scale reactions using specialized equipment to ensure high yield and purity .
Chemical Reactions Analysis
2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo substitution reactions where one or more isopropyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which 2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing various biological processes .
Comparison with Similar Compounds
2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane can be compared with other bicyclic compounds such as:
Bicyclo[3.1.0]hexanes: These compounds have a different ring structure and exhibit distinct chemical properties.
Bicyclo[2.2.2]octanes:
Properties
CAS No. |
87922-37-0 |
|---|---|
Molecular Formula |
C15H35P7 |
Molecular Weight |
432.25 g/mol |
IUPAC Name |
2,3,5,6,7-penta(propan-2-yl)-1,2,3,4,5,6,7-heptaphosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H35P7/c1-11(2)16-17(12(3)4)22-19(14(7)8)18(13(5)6)21(16)20(22)15(9)10/h11-15H,1-10H3 |
InChI Key |
DDAWVQMCIWZSEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P1P(P2P(P(P1P2C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



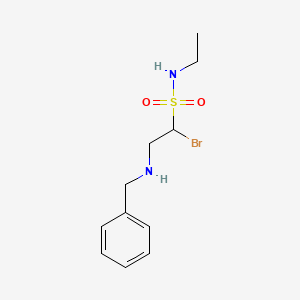
![4-Methylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14389380.png)
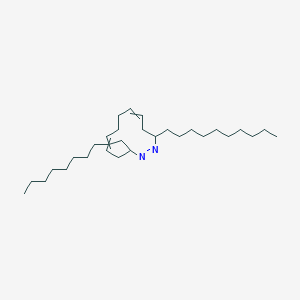
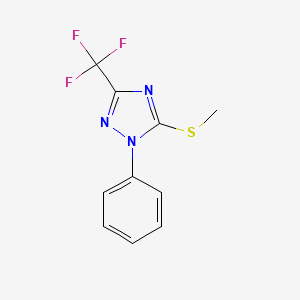
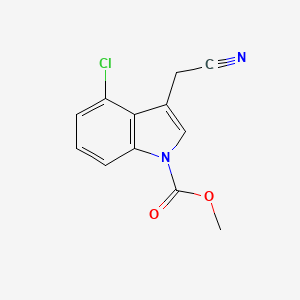
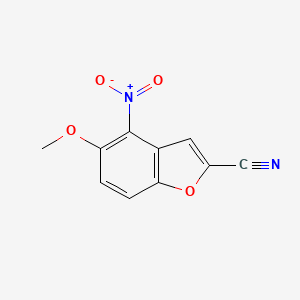
![2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one](/img/structure/B14389398.png)
